![molecular formula C10H10ClNO3 B3861423 Glycine, N-(2-chlorobenzoyl)-, methyl ester](/img/structure/B3861423.png)
Glycine, N-(2-chlorobenzoyl)-, methyl ester
Overview
Description
Glycine, N-(2-chlorobenzoyl)-, methyl ester is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.644 . This compound is a derivative of glycine, where the amino group is substituted with a 2-chlorobenzoyl group and the carboxyl group is esterified with methanol. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-chlorobenzoyl)-, methyl ester typically involves the reaction of glycine with 2-chlorobenzoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Commonly used bases include sodium hydroxide or potassium carbonate.
Solvent: Organic solvents such as dichloromethane or chloroform are used.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-chlorobenzoyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the chlorine atom.
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Synthesis of Antithrombotic Agents
One of the primary applications of 2-chlorophenyl glycine methyl ester is its role as an intermediate in the synthesis of antithrombotic drugs. It is particularly notable for its use in the preparation of compounds that resist platelet aggregation, such as ticlopidine and its analogs. These drugs are crucial in treating cardiovascular diseases, including atherosclerosis and acute coronary artery syndrome, where thrombotic events are prevalent . The compound facilitates the synthesis of other active pharmaceutical ingredients (APIs) that target thrombotic complications effectively.
1.2 Antimicrobial and Antitumor Drug Development
The compound is also utilized in synthesizing antimicrobial agents and antitumor drugs. For instance, it serves as a precursor for various derivatives that exhibit significant antimicrobial activity against a range of pathogens . Additionally, its derivatives have been explored for their potential antitumor properties, contributing to the development of new cancer therapies.
Chemical Synthesis Methodologies
2.1 Preparation Techniques
The synthesis of glycine, N-(2-chlorobenzoyl)-, methyl ester can be achieved through several methods:
- Cyaniding and Acidic Alcoholysis : This method allows for a straightforward synthesis with a yield exceeding 65%, while avoiding toxic reagents like metal cyanides .
- Enzymatic Methods : Biocatalytic approaches using immobilized enzymes have been developed to enhance yield and purity while minimizing environmental impact. For example, an enzymatic method has been reported to produce high optical purity chiral intermediates from racemic mixtures .
Table 1: Comparison of Synthesis Methods
Method | Yield (%) | Environmental Impact | Complexity |
---|---|---|---|
Cyaniding & Acidic Alcoholysis | >65 | Low | Moderate |
Enzymatic Method | >90 | Very Low | High |
Case Studies
3.1 Case Study: Clopidogrel Synthesis
A notable case study involves the synthesis of clopidogrel, a widely used antiplatelet medication. The process utilizes this compound as a chiral intermediate. The method involves several steps including acylation and enzymatic hydrolysis to achieve high yields and purity of the final product . This approach exemplifies the compound's utility in producing complex pharmaceuticals with stringent quality requirements.
3.2 Case Study: Development of Novel Antimicrobials
Research has indicated that derivatives synthesized from this compound exhibit promising antimicrobial activity against resistant strains of bacteria. These studies highlight the compound's versatility and potential for developing new therapeutic agents in response to rising antibiotic resistance .
Mechanism of Action
The mechanism of action of Glycine, N-(2-chlorobenzoyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and biochemical pathways. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Glycine, N-(2-bromobenzoyl)-, methyl ester
- Glycine, N-(2-fluorobenzoyl)-, methyl ester
- Glycine, N-(2-iodobenzoyl)-, methyl ester
Uniqueness
Glycine, N-(2-chlorobenzoyl)-, methyl ester is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and properties. Compared to its analogs with different halogen substituents, it may exhibit distinct reactivity patterns and applications.
Biological Activity
Glycine, N-(2-chlorobenzoyl)-, methyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Formula : C10H10ClNO2
- Molecular Weight : Approximately 215.64 g/mol
- CAS Number : 616-34-2
The compound features a glycine backbone, which is an amino acid, modified with a 2-chlorobenzoyl group and a methyl ester functional group. This modification is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
- Receptor Binding : It has been suggested that the compound interacts with receptors that modulate neurotransmitter release and other cellular functions. This interaction could contribute to neuroprotective effects and influence pain pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating cytokine production.
- Analgesic Effects : Its structure allows for potential analgesic properties, which could be beneficial in pain management.
- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may have neuroprotective properties that warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits cytotoxic activity against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
- Animal Models : In vivo studies have shown that administration of this compound resulted in reduced tumor growth in mouse models of cancer. The observed anti-tumor activity correlates with the inhibition of specific signaling pathways involved in cell proliferation.
- Pharmacokinetics : The compound demonstrates favorable pharmacokinetic properties, including good absorption and distribution characteristics. Studies indicate that it can cross the blood-brain barrier, enhancing its potential as a neuroprotective agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
Compound | Biological Activity | Key Differences |
---|---|---|
Glycine, N-(4-fluorobenzoyl)-methyl ester | Anti-inflammatory | Fluorine enhances stability |
(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate | Antiplatelet | Tartrate salt improves solubility |
Properties
IUPAC Name |
methyl 2-[(2-chlorobenzoyl)amino]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWHFQJYAXGYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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